![molecular formula C17H19ClN4O B6623917 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine, also known as CEP-32496, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine exerts its anti-cancer effects by inhibiting the activity of several key enzymes and proteins involved in cancer cell growth and survival. These include the PI3K, AKT, and mTOR enzymes, as well as the JAK2 and STAT3 proteins. By inhibiting these pathways, 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine can induce cell death and reduce tumor growth.
Biochemical and Physiological Effects:
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune system function. In addition, 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is its potency and specificity for its target enzymes and proteins. This makes it an ideal tool for studying the role of these pathways in cancer and other diseases. However, one limitation of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is its complex synthesis method, which may limit its availability for some researchers.
未来方向
There are several potential future directions for research on 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine. These include the evaluation of its efficacy in clinical trials, the development of new analogs with improved potency and selectivity, and the exploration of its potential use in combination with other anti-cancer therapies. In addition, further studies are needed to better understand the mechanisms underlying its anti-cancer effects and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine involves several steps, including the preparation of the pyrimidine and isoquinoline intermediates, followed by the coupling of these compounds to form the final product. The process is complex and requires expertise in organic chemistry.
科学研究应用
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine is a potent inhibitor of several key signaling pathways that are dysregulated in cancer cells. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in immune system function and inflammation.
属性
IUPAC Name |
4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-2-1-14-11-22(4-3-13(14)9-15)17-10-16(19-12-20-17)21-5-7-23-8-6-21/h1-2,9-10,12H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMPYYBGCXKCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Cl)C3=NC=NC(=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)
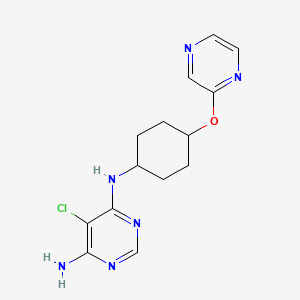
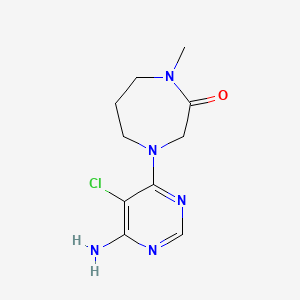
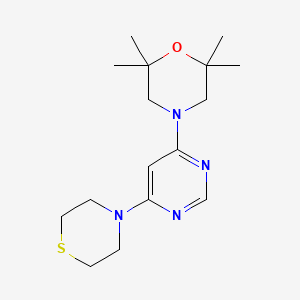
![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)

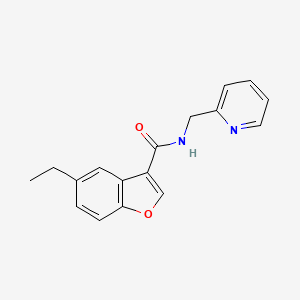
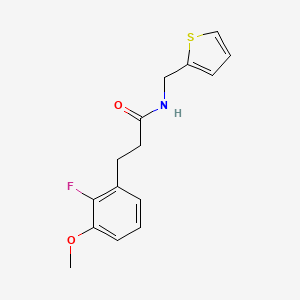

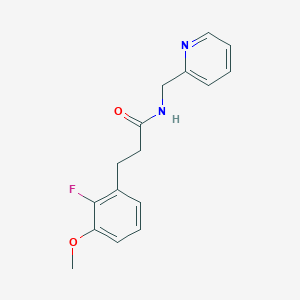
![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)